molecular formula C10H12N2O3 B7783250 Ethyl 2-(nicotinamido)acetate

Ethyl 2-(nicotinamido)acetate

Cat. No.: B7783250
M. Wt: 208.21 g/mol
InChI Key: ZJCAVIPLQFLZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(nicotinamido)acetate is an organic compound with the molecular formula C10H12N2O3. It is a derivative of nicotinamide and is known for its potential applications in various scientific fields. This compound is characterized by its ester functional group, which is formed by the reaction of nicotinamide with ethyl acetate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(nicotinamido)acetate typically involves the esterification of nicotinamide with ethyl acetate. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions. The reaction can be represented as follows:

Nicotinamide+Ethyl AcetateH2SO4Ethyl 2-(nicotinamido)acetate+Water\text{Nicotinamide} + \text{Ethyl Acetate} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Nicotinamide+Ethyl AcetateH2​SO4​​Ethyl 2-(nicotinamido)acetate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Nicotinic acid derivatives.

    Reduction: Nicotinamide derivatives.

    Substitution: Various substituted nicotinamide esters.

Scientific Research Applications

Ethyl 2-(nicotinamido)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential role in cellular metabolism and enzyme function.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-(nicotinamido)acetate involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. It is known to act as a potassium channel opener, which can lead to vasodilation and other physiological effects. The activation of potassium channels by this compound can result in the relaxation of smooth muscle tissues, contributing to its potential therapeutic applications .

Comparison with Similar Compounds

    Nicotinamide: A precursor to Ethyl 2-(nicotinamido)acetate, known for its role in cellular metabolism.

    Ethyl Nicotinate: Another ester derivative of nicotinic acid, used in various chemical applications.

    Nicotinic Acid: A related compound with significant biological activity, particularly in lipid metabolism.

Uniqueness: this compound is unique due to its dual functional groups (ester and amide), which allow it to participate in a variety of chemical reactions. Its ability to act as a potassium channel opener also distinguishes it from other nicotinamide derivatives, providing it with unique pharmacological properties .

Properties

IUPAC Name

ethyl 2-(pyridine-3-carbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-9(13)7-12-10(14)8-4-3-5-11-6-8/h3-6H,2,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCAVIPLQFLZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(nicotinamido)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(nicotinamido)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(nicotinamido)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(nicotinamido)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(nicotinamido)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(nicotinamido)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.